molecular formula C7H9ClN2 B1365329 4-Chloro-N,N-dimethylpyridin-2-amine CAS No. 735255-56-8

4-Chloro-N,N-dimethylpyridin-2-amine

Cat. No. B1365329
M. Wt: 156.61 g/mol
InChI Key: KYBFYCQUKSEXOL-UHFFFAOYSA-N
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Patent
US08691804B2

Procedure details

Acetic acid (0.6 ml, 10.5 mmol) was added dropwise to a solution of 2-amino-4-chloropyridine (384 mg, 3.0 mmol), formaldehyde (2.4 ml of a 37% aqueous solution, 29.6 mmol) and NaBH3CN (581 mg, 9.0 mmol) in MeCN (10 ml) and water (2 ml) at 0° C. After 10 minutes the reaction was warmed to room temperature and stirred for 3 days. The reaction was basified to pH4 with 1M aq. NaOH and then extracted with diethyl ether (3×30 ml), dried (MgSO4), filtered and concentrated at reduced pressure. The residue was purified by FCC (Hexane/Diethyl ether with gradient, 98:2 to 8:2) to provide the title compound as colourless oil (260 mg, 56%).
Quantity
0.6 mL
Type
reactant
Reaction Step One
Quantity
384 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
581 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
56%

Identifiers

REACTION_CXSMILES
[C:1](O)(=O)C.N[C:6]1[CH:11]=[C:10]([Cl:12])[CH:9]=[CH:8][N:7]=1.C=O.[BH3-][C:16]#[N:17].[Na+].[OH-].[Na+]>CC#N.O>[Cl:12][C:10]1[CH:9]=[CH:8][N:7]=[C:6]([N:17]([CH3:16])[CH3:1])[CH:11]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
384 mg
Type
reactant
Smiles
NC1=NC=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
581 mg
Type
reactant
Smiles
[BH3-]C#N.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CC#N
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by FCC (Hexane/Diethyl ether with gradient, 98:2 to 8:2)

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
ClC1=CC(=NC=C1)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 260 mg
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.